1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate is a complex organic compound that features a pyrazole ring substituted with tert-butyl, methyl, and perfluorophenylthio groups, along with a furan-2-carboxylate moiety
Preparation Methods
The synthesis of 1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate involves multiple steps, typically starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-dicarbonyl compound under acidic or basic conditions. The tert-butyl and methyl groups are introduced via alkylation reactions, while the perfluorophenylthio group is added through a nucleophilic substitution reaction using a suitable thiol reagent. The final step involves the esterification of the pyrazole derivative with furan-2-carboxylic acid under acidic conditions to form the desired compound.
Chemical Reactions Analysis
1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the perfluorophenylthio group, where nucleophiles such as amines or thiols replace the perfluorophenyl group.
Esterification and Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The perfluorophenylthio group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate can be compared with other similar compounds, such as:
1-(tert-butyl)-3-methyl-4-((phenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate: This compound lacks the perfluorinated phenyl group, which may result in different chemical and biological properties.
1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl benzoate: This compound has a benzoate group instead of a furan-2-carboxylate group, which may affect its reactivity and applications.
1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl acetate: The acetate group in this compound may lead to different esterification and hydrolysis reactions compared to the furan-2-carboxylate group.
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrazol-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F5N2O3S/c1-8-15(30-16-13(23)11(21)10(20)12(22)14(16)24)17(26(25-8)19(2,3)4)29-18(27)9-6-5-7-28-9/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMAGJMVOJLVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)C3=CC=CO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F5N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.